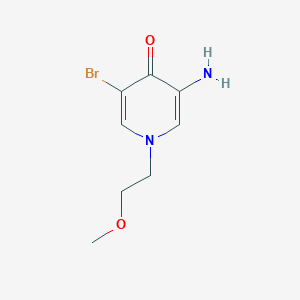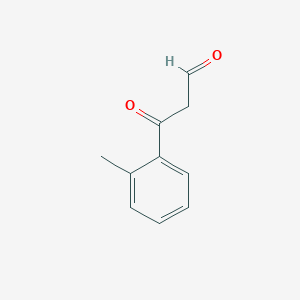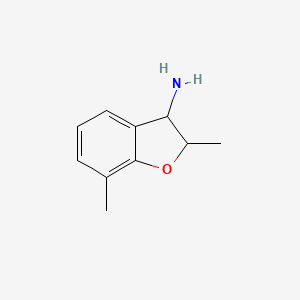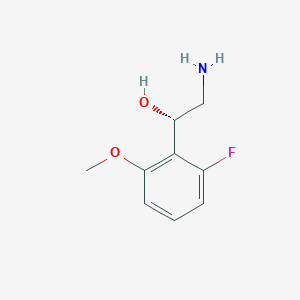
6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is an organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a tetrahydropyrimidine ring substituted with a 2-methylphenyl group
Métodos De Preparación
The synthesis of 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbenzaldehyde with guanidine in the presence of a suitable catalyst can lead to the formation of the desired tetrahydropyrimidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.
Análisis De Reacciones Químicas
6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
This compound has found applications in multiple scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential pharmacological activities, including antimicrobial and anticancer properties. Additionally, it is utilized in the development of new materials and catalysts in the industrial sector.
Mecanismo De Acción
The mechanism of action of 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to other similar compounds, 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine stands out due to its unique substitution pattern and chemical properties. Similar compounds include other tetrahydropyrimidine derivatives with different substituents on the phenyl ring or variations in the tetrahydropyrimidine core. These structural differences can lead to variations in their chemical reactivity, biological activity, and potential applications. For example, compounds with electron-donating groups on the phenyl ring may exhibit different pharmacological profiles compared to those with electron-withdrawing groups.
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
6-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-8-4-2-3-5-9(8)10-6-7-13-11(12)14-10/h2-5,10H,6-7H2,1H3,(H3,12,13,14) |
Clave InChI |
BNFNDYJWVKEGQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2CCN=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)




![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
amine](/img/structure/B13061929.png)



